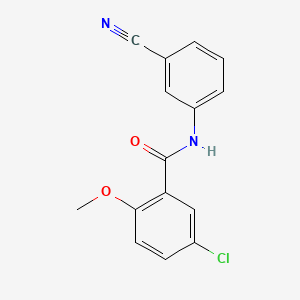
5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as MLN-4760 or TAK-901. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide involves the inhibition of CDK4 and CDK6, which are involved in the regulation of the cell cycle. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide exhibits potent anticancer and antitumor activities. It has been found to inhibit the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide is its potent anticancer and antitumor activities. Moreover, it has been found to exhibit selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide. One of the areas of interest is the development of more potent and selective CDK4/6 inhibitors based on the structure of this compound. Moreover, the potential applications of this compound in combination therapy with other anticancer agents are also being explored. Another area of interest is the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound. Finally, the potential applications of this compound in the treatment of other diseases such as inflammatory disorders are also being investigated.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide involves the reaction between 5-chloro-2-methoxybenzoic acid and 3-cyanophenyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, this compound has been found to be a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are key regulators of the cell cycle.
Propriétés
IUPAC Name |
5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-14-6-5-11(16)8-13(14)15(19)18-12-4-2-3-10(7-12)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHYIVAAUSDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-cyanophenyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

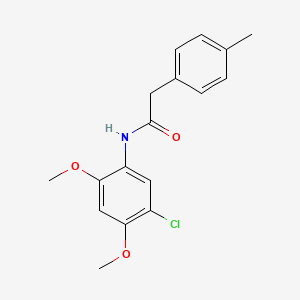
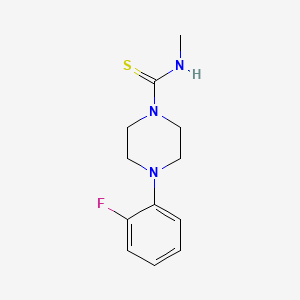
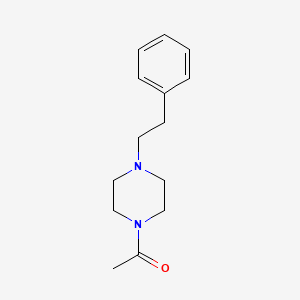
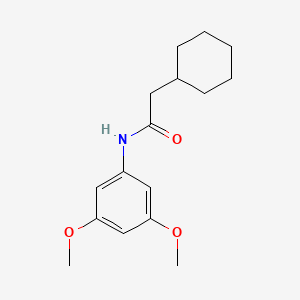

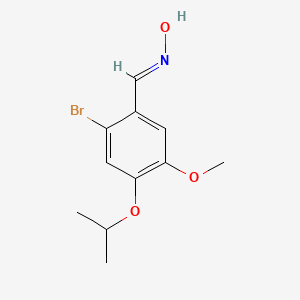
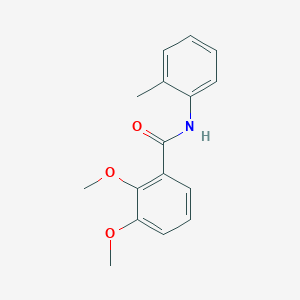
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
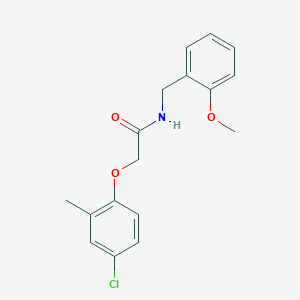
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)

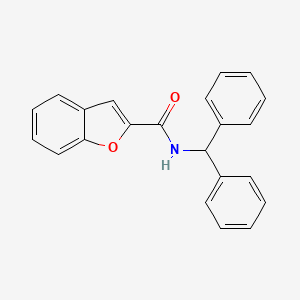
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)